molecular formula C10H16N2S B2870194 2,4-Dimethyl-5-(pyrrolidin-1-ylmethyl)thiazole CAS No. 2162633-80-7

2,4-Dimethyl-5-(pyrrolidin-1-ylmethyl)thiazole

Cat. No.: B2870194
CAS No.: 2162633-80-7
M. Wt: 196.31
InChI Key: NGKFUZUQWUZYOG-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-(pyrrolidin-1-ylmethyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with dimethyl groups at positions 2 and 4, and a pyrrolidin-1-ylmethyl group at position 5. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-(pyrrolidin-1-ylmethyl)thiazole typically involves the reaction of 2,4-dimethylthiazole with pyrrolidine in the presence of a suitable base. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst/Base: Bases such as sodium hydride or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-(pyrrolidin-1-ylmethyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the thiazole ring or the pyrrolidine group.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2,4-Dimethyl-5-(pyrrolidin-1-ylmethyl)thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-(pyrrolidin-1-ylmethyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylthiazole: Lacks the pyrrolidin-1-ylmethyl group, making it less complex.

    5-(Pyrrolidin-1-ylmethyl)thiazole: Lacks the dimethyl groups at positions 2 and 4.

    2,4-Dimethyl-5-(methylthio)thiazole: Contains a methylthio group instead of the pyrrolidin-1-ylmethyl group.

Uniqueness

2,4-Dimethyl-5-(pyrrolidin-1-ylmethyl)thiazole is unique due to the presence of both dimethyl and pyrrolidin-1-ylmethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,4-dimethyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-8-10(13-9(2)11-8)7-12-5-3-4-6-12/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKFUZUQWUZYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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